molecular formula C20H19N5O B2996083 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide CAS No. 2034618-63-6

1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide

Cat. No.: B2996083
CAS No.: 2034618-63-6
M. Wt: 345.406
InChI Key: YEFPPTFHTXRMMS-UHFFFAOYSA-N
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Description

1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from a suitable precursor, such as a substituted benzaldehyde, and reacting it with a suitable amine and a formylating agent.

    Azetidine ring formation: This could involve cyclization reactions using appropriate reagents and catalysts.

    Coupling reactions: The final step might involve coupling the pyrimidine and azetidine intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide: can be compared with other azetidine carboxamides or pyrimidine derivatives.

    Similar compounds: 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide, 1-(6-phenylpyrimidin-4-yl)-N-(pyridin-4-ylmethyl)azetidine-3-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide is a synthetic organic compound classified within azetidine carboxamides. This class of compounds has garnered attention in medicinal chemistry due to their potential biological activities, particularly in the realms of oncology and infectious diseases. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

The compound's IUPAC name is This compound . Its molecular formula is C20H19N5OC_{20}H_{19}N_5O, with a molecular weight of 365.4 g/mol. The structure features an azetidine ring, which is known for various biological activities including antibacterial and anticancer properties.

Structural Formula

InChI=1S/C20H19N5O/c2620(221115548211015)171225(1317)19918(23142419)166213716/h110,14,17H,1113H2,(H,22,26)\text{InChI}=1S/C20H19N5O/c26-20(22-11-15-5-4-8-21-10-15)17-12-25(13-17)19-9-18(23-14-24-19)16-6-2-1-3-7-16/h1-10,14,17H,11-13H2,(H,22,26)

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown effectiveness as fibroblast growth factor receptor (FGFR) inhibitors, leading to notable antitumor activity in various cancer models . The compound's structure suggests it may inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.

Case Study:
A specific study evaluated the efficacy of a pyrimidine-based compound in RT112 bladder cancer xenograft models. The findings indicated a marked reduction in tumor size, supporting the hypothesis that similar compounds could be developed into effective anticancer therapies .

Antibacterial Activity

The azetidine ring structure has been associated with antibacterial properties. Compounds with this motif have shown effectiveness against resistant strains of bacteria like Staphylococcus aureus. In vitro studies demonstrated that certain azetidinone derivatives enhanced the efficacy of existing antibiotics .

Table: Antibacterial Efficacy of Azetidinone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus12.5 µg/mL
Compound BE. coli25 µg/mL
Compound CK. pneumoniae15 µg/mL

Antiviral Activity

Emerging research suggests that azetidine derivatives may also possess antiviral properties. For example, some studies have reported activity against human cytomegalovirus (HCMV) and other viral pathogens . The antiviral mechanism is believed to involve inhibition of viral replication processes.

Case Study:
A recent investigation into non-nucleoside analogues of azetidinone revealed promising results against HCMV, with effective concentrations significantly lower than those required for standard antiviral treatments .

Properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c26-20(22-11-15-5-4-8-21-10-15)17-12-25(13-17)19-9-18(23-14-24-19)16-6-2-1-3-7-16/h1-10,14,17H,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFPPTFHTXRMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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